1-(3-Chloropyridin-4-yl)ethan-1-amine 1-(3-Chloropyridin-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1149588-22-6
VCID: VC3062612
InChI: InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3
SMILES: CC(C1=C(C=NC=C1)Cl)N
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

1-(3-Chloropyridin-4-yl)ethan-1-amine

CAS No.: 1149588-22-6

Cat. No.: VC3062612

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropyridin-4-yl)ethan-1-amine - 1149588-22-6

Specification

CAS No. 1149588-22-6
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 1-(3-chloropyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3
Standard InChI Key RKPIAZZODCNIEH-UHFFFAOYSA-N
SMILES CC(C1=C(C=NC=C1)Cl)N
Canonical SMILES CC(C1=C(C=NC=C1)Cl)N

Introduction

1-(3-Chloropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of approximately 156.61 g/mol . It is an organic compound featuring a chlorinated pyridine ring attached to an ethanamine moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for synthesizing more complex molecules.

Molecular Characteristics:

  • Molecular Formula: C7H9ClN2

  • Molecular Weight: 156.61 g/mol

  • CAS Number: 1149588-22-6

Chemical Reactivity:

1-(3-Chloropyridin-4-yl)ethan-1-amine exhibits typical reactivity of amines, including participation in substitution and condensation reactions. The presence of the chlorine atom on the pyridine ring enhances its reactivity, making it a valuable intermediate in various synthetic applications.

Synthesis

The synthesis of 1-(3-Chloropyridin-4-yl)ethan-1-amine typically involves the reaction of 3-chloropyridine with ethanamine in the presence of suitable solvents and catalysts. A common method includes the use of toluene as a solvent, where the reactants are combined and allowed to react under controlled conditions.

Applications in Medicinal Chemistry

1-(3-Chloropyridin-4-yl)ethan-1-amine is used as an intermediate in the preparation of pyridazinone derivatives, which are P2X7 receptor inhibitors. These inhibitors are useful in the treatment of rheumatoid arthritis . Additionally, it is involved in the synthesis of N-biphenylmethylindole modulators of PPARG, which are being explored for the treatment of osteoporosis .

Research Findings

Research on compounds with similar structures indicates potential biological activity, including interactions with enzymes and receptors involved in various disease pathways. The chlorinated pyridine moiety may enhance binding affinity to specific targets, leading to potential therapeutic applications.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized 1-(3-Chloropyridin-4-yl)ethan-1-amine.

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